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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

An In-Depth Technical Guide to BMS-986118: A Potent and Selective GPR40 Agonist For

Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986118 is a potent, orally bioavailable, and selective G-protein coupled receptor 40

(GPR40) agonist that has been investigated as a potential treatment for type 2 diabetes

mellitus.[1][2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly

expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation by free fatty acids

enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like

glucagon-like peptide-1 (GLP-1).[2][5] BMS-986118 was developed by Bristol-Myers Squibb

and is notable for its dual mechanism of action, promoting both glucose-dependent insulin

secretion and incretin secretion, which offers a promising approach to glycemic control with a

reduced risk of hypoglycemia.[2][5]

Chemical Structure and Properties
BMS-986118 is a complex small molecule with a dihydropyrazole core.[2]

IUPAC Name: (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-

piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid

Molecular Formula: C29H33ClF3N5O4
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SMILES: COc1cc(c(Cl)cn1)N4CCC(Oc2ccc(cc2)N3N=C(--INVALID-LINK--

[C@H]3CC(=O)O)C(F)(F)F)--INVALID-LINK--C4

Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-986118 from preclinical

studies.

Table 1: In Vitro Potency of BMS-986118 in IP1 Assays
Species EC50 (nM)

Human 9.0

Mouse 4.1

Rat 8.6

Reference Compound (TAK-875)

Human 6.6

Mouse 6.5

Rat 10.4

(Data sourced from reference[5])

Table 2: Pharmacokinetic Properties of BMS-986118 in
Preclinical Species

Species Oral Bioavailability (%) Half-life (hours)

Mice 100 3.1

Rats 47 4.0

Dogs 62 5.2

Monkeys 61 13.0

(Data sourced from

reference[5])
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Table 3: In Vivo Efficacy of BMS-986118
Animal Model Dose Effect

Rats 1 and 3 mg/kg Increased active GLP-1 levels

ZDF Rats 1-15 mg/kg
2.5% decrease in Hemoglobin

A1c

(Data sourced from

reference[5])

Mechanism of Action and Signaling Pathway
BMS-986118 acts as a full agonist at the GPR40 receptor. The binding of BMS-986118 to

GPR40 on pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein

pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing

intracellular calcium concentrations. This elevation in calcium, in conjunction with DAG-

mediated activation of protein kinase C (PKC), potentiates the exocytosis of insulin-containing

granules in a glucose-dependent manner.[6]

In intestinal L-cells, GPR40 activation stimulates the secretion of GLP-1, an incretin hormone

that further enhances insulin secretion, suppresses glucagon release, and has beneficial

effects on satiety and gastric emptying. Some evidence suggests that certain GPR40 agonists

can also signal through the Gαs pathway, leading to the production of cyclic AMP (cAMP),

which is a particularly potent stimulus for GLP-1 release.[7] This dual signaling may contribute

to the robust effects of BMS-986118.
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GPR40 Signaling Pathway for Insulin and GLP-1 Secretion.

Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize compounds like BMS-
986118 are provided below.

In Vitro Gαq Signaling Assay (IP-One HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product

of the Gαq signaling cascade, and is used to determine the potency (EC50) of GPR40

agonists.

Cell Line: HEK293 cells stably or transiently expressing the human GPR40 receptor.

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence

(HTRF). Endogenous IP1 produced by the cells competes with a d2-labeled IP1 analog for

binding to an anti-IP1 antibody conjugated to a Europium cryptate. A high level of cellular IP1

leads to a low HTRF signal.[8][9][10][11][12]

Methodology:

Cell Plating: Seed GPR40-expressing HEK293 cells into a 384-well white plate at a

density of approximately 15,000 cells per well and incubate overnight.[8]
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Compound Preparation: Prepare a serial dilution of BMS-986118 in a stimulation buffer.

Cell Stimulation: Remove the culture medium and add the BMS-986118 dilutions to the

cells. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[8]

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in a

lysis buffer to each well.

Incubation: Incubate the plate at room temperature for 1 hour or as per the manufacturer's

instructions.[9]

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence

emission at 620 nm and 665 nm. The ratio of these signals is calculated and used to

determine the concentration of IP1.

Data Analysis: Plot the HTRF signal ratio against the log of the compound concentration

and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-

cells in the presence of glucose.

Cell Line: MIN6 mouse insulinoma cell line, which retains glucose-stimulated insulin

secretion characteristics.[13][14]

Methodology:

Cell Culture: Culture MIN6 cells in 24-well plates until they reach approximately 80%

confluency.[15]

Pre-incubation (Starvation): Wash the cells with a glucose-free Krebs-Ringer Bicarbonate

Buffer (KRBH). Then, pre-incubate the cells in KRBH containing a low glucose

concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion

rate.[13]

Stimulation: Aspirate the low-glucose buffer and add fresh KRBH containing either low

glucose (control), high glucose (e.g., 16.7 mM, control), or high glucose plus various
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concentrations of BMS-986118.

Incubation: Incubate the plates for 1-2 hours at 37°C.[13]

Supernatant Collection: Collect the supernatant from each well. This supernatant contains

the secreted insulin.

Quantification: Measure the insulin concentration in the collected supernatants using a

commercially available ELISA or RIA kit.

Data Analysis: Normalize the amount of secreted insulin to the total protein content of the

cells in each well. Compare the insulin secretion in the presence of BMS-986118 to the

high-glucose control to determine the fold-increase.

GLP-1 Secretion Assay
This assay assesses the ability of a compound to stimulate the release of GLP-1 from

enteroendocrine L-cells.

Cell Line: STC-1 murine intestinal cell line, which is known to secrete GLP-1 in response to

various stimuli.[16][17][18][19]

Methodology:

Cell Culture: Seed STC-1 cells in 24- or 48-well plates and grow to confluency.

Pre-incubation: Wash the cells with a suitable assay buffer (e.g., DMEM or KRBH). Pre-

incubate the cells in this buffer for 1-2 hours at 37°C.

Stimulation: Replace the pre-incubation buffer with a fresh buffer containing various

concentrations of BMS-986118 or a positive control (e.g., fatty acids).

Incubation: Incubate the cells for 2 hours at 37°C.

Supernatant Collection: Collect the supernatant. It is crucial to add a DPP-4 inhibitor (e.g.,

sitagliptin) to the collection tubes to prevent the degradation of active GLP-1.
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Quantification: Measure the concentration of active GLP-1 in the supernatants using a

specific ELISA kit.

Data Analysis: Normalize the GLP-1 secretion to the total protein content and compare the

results from BMS-986118-treated wells to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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